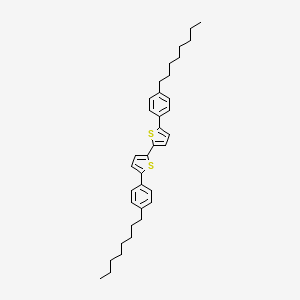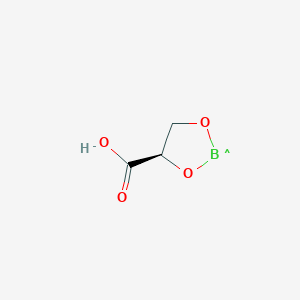
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a cyclic ester, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl typically involves the reaction of boronic acids with diols under acidic conditions. One common method is the condensation of boronic acid with ethylene glycol, followed by oxidation to introduce the carboxyl group. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent production quality.
化学反応の分析
Types of Reactions
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding boronic acid.
Substitution: The boronate ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or alkylating agents are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and substituted boronate esters, which are valuable intermediates in organic synthesis.
科学的研究の応用
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and materials with unique properties.
作用機序
The mechanism of action of (4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective intermediate in various chemical reactions. The boron atom in the compound acts as a Lewis acid, facilitating the formation of stable complexes with electron-rich species.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in its ability to form reversible covalent bonds with diols but lacks the cyclic ester structure.
Methylboronic Acid: Another boronic acid derivative with similar reactivity but different steric and electronic properties.
Vinylboronic Acid: Shares the boronic acid functionality but has a different substituent, affecting its reactivity and applications.
Uniqueness
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl is unique due to its cyclic ester structure, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation.
特性
CAS番号 |
875885-82-8 |
|---|---|
分子式 |
C3H4BO4 |
分子量 |
114.87 g/mol |
InChI |
InChI=1S/C3H4BO4/c5-3(6)2-1-7-4-8-2/h2H,1H2,(H,5,6)/t2-/m1/s1 |
InChIキー |
BIZUSXUKDDAFJX-UWTATZPHSA-N |
異性体SMILES |
[B]1OC[C@@H](O1)C(=O)O |
正規SMILES |
[B]1OCC(O1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


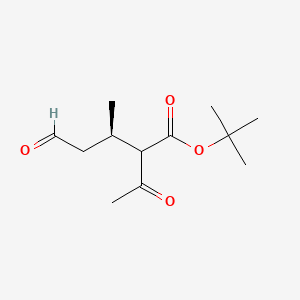

methylidene}hydroxylamine](/img/structure/B14194572.png)
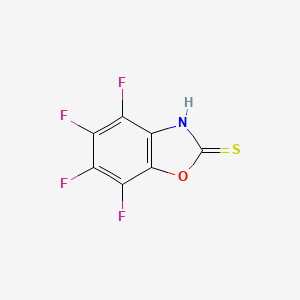
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)


![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)

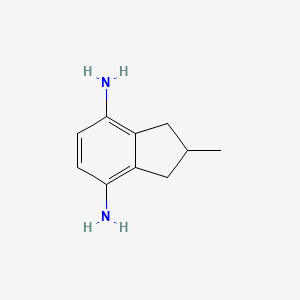

![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
